hCYP1B1-IN-1

Description

BenchChem offers high-quality hCYP1B1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hCYP1B1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H14ClF3O3 |

|---|---|

Molecular Weight |

370.7 g/mol |

IUPAC Name |

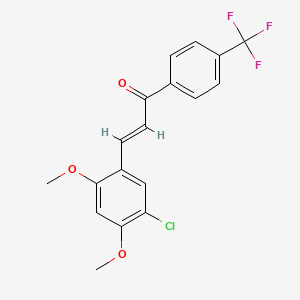

(E)-3-(5-chloro-2,4-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C18H14ClF3O3/c1-24-16-10-17(25-2)14(19)9-12(16)5-8-15(23)11-3-6-13(7-4-11)18(20,21)22/h3-10H,1-2H3/b8-5+ |

InChI Key |

GZKKJKLQMUSIDJ-VMPITWQZSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl)OC |

Origin of Product |

United States |

The Discovery and Synthesis of Potent and Selective Human Cytochrome P450 1B1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human cytochrome P450 1B1 (hCYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of tumors and its role in activating procarcinogens.[1][2][3][4] This has spurred the development of selective hCYP1B1 inhibitors as potential therapeutic agents. This technical guide provides an in-depth overview of the discovery and synthesis of a representative class of potent hCYP1B1 inhibitors. It details the screening cascades, summarizes key structure-activity relationships (SAR), and provides comprehensive experimental protocols for the characterization of these compounds.

Introduction: The Rationale for Targeting hCYP1B1

Cytochrome P450 1B1 (CYP1B1) is a member of the CYP1 family of enzymes involved in the phase I metabolism of a variety of xenobiotics and endogenous compounds.[5] Unlike its counterparts CYP1A1 and CYP1A2, CYP1B1 is primarily expressed in extrahepatic tissues and is frequently overexpressed in tumor cells compared to surrounding normal tissues.[1][5] This differential expression provides a therapeutic window for the development of targeted cancer therapies.

The oncogenic role of CYP1B1 is multifaceted. It is involved in the metabolic activation of environmental procarcinogens and the conversion of estrogens to carcinogenic metabolites.[1][3] Furthermore, CYP1B1 expression has been linked to resistance to various anticancer drugs, including paclitaxel and cisplatin.[6][7][8] Therefore, selective inhibition of CYP1B1 is a promising strategy to not only prevent carcinogenesis but also to overcome drug resistance in existing cancers.[3][6][7]

The Discovery of Novel hCYP1B1 Inhibitors

The discovery of novel, potent, and selective hCYP1B1 inhibitors often follows a structured workflow, beginning with the identification of a promising chemical scaffold and proceeding through rigorous in vitro and cell-based assays.

Scaffold Identification and Synthesis

Numerous chemical scaffolds have been explored for hCYP1B1 inhibition, including flavonoids, trans-stilbenes, and α-naphthoflavone derivatives.[1][3] Chalcones, in particular, have emerged as a promising class of inhibitors due to their synthetic tractability and potent activity.

The synthesis of chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction between an appropriate acetophenone and a substituted benzaldehyde in the presence of an acid or base catalyst.

Representative Synthesis of a Chalcone-based hCYP1B1 Inhibitor:

A mixture of 4'-trifluoromethylacetophenone (1.0 eq) and 2-methoxybenzaldehyde (1.0 eq) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the desired 4'-trifluoromethyl-2-methoxychalcone.

Quantitative Data Summary

The inhibitory potency and selectivity of newly synthesized compounds are critical parameters in the drug discovery process. The following tables summarize representative quantitative data for a series of chalcone-based hCYP1B1 inhibitors.

| Compound | hCYP1B1 IC50 (nM) | hCYP1A1 IC50 (nM) | hCYP1A2 IC50 (nM) | Selectivity for hCYP1B1 vs hCYP1A1 | Selectivity for hCYP1B1 vs hCYP1A2 |

| Lead Compound (A9) | <10 | >1000 | >1000 | >100 | >100 |

| Optimized Lead (B18) | 3.6 | >500 | >5000 | >138 | >1388 |

| α-Naphthoflavone | 5 | 60 | 6 | 12 | 1.2 |

Table 1: In vitro inhibitory activity and selectivity of representative hCYP1B1 inhibitors.[2]

| Compound | Inhibition Type | Ki (nM) |

| Optimized Lead (B18) | Competitive | 3.92 |

Table 2: Enzyme kinetics of the optimized lead compound B18.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. This section provides methodologies for key experiments in the characterization of hCYP1B1 inhibitors.

Recombinant hCYP1B1 Inhibition Assay

This assay determines the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant hCYP1B1.

Materials:

-

Recombinant human CYP1B1 enzyme (e.g., from insect or bacterial expression systems)

-

7-Ethoxyresorufin (EROD), a fluorogenic substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the recombinant hCYP1B1 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the EROD substrate.

-

Monitor the formation of the fluorescent product, resorufin, over time using a fluorescence plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Overcoming Drug Resistance

This assay evaluates the ability of an hCYP1B1 inhibitor to sensitize cancer cells overexpressing CYP1B1 to a chemotherapeutic agent.

Materials:

-

A cancer cell line overexpressing hCYP1B1 (e.g., MCF-7/1B1 or A549/T) and its parental cell line.

-

Cell culture medium and supplements.

-

Chemotherapeutic agent (e.g., paclitaxel or docetaxel).

-

Test compound (hCYP1B1 inhibitor).

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®).

-

96-well clear or opaque microplates.

-

Incubator (37°C, 5% CO2).

-

Microplate reader.

Procedure:

-

Seed the hCYP1B1-overexpressing and parental cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the test compound.

-

Incubate the cells for 48-72 hours.

-

Assess cell viability using a suitable cell viability assay reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the IC50 of the chemotherapeutic agent in the presence and absence of the hCYP1B1 inhibitor. A significant decrease in the IC50 in the presence of the inhibitor indicates sensitization.

Signaling Pathways and Mechanism of Action

hCYP1B1 inhibitors exert their effects by blocking the enzymatic activity of CYP1B1, thereby preventing the metabolic activation of procarcinogens and the metabolism of certain anticancer drugs. For competitive inhibitors, the molecule binds to the active site of the enzyme, preventing the substrate from binding.

Conclusion

The discovery and development of potent and selective hCYP1B1 inhibitors represent a promising avenue for the development of novel anticancer therapies. The methodologies and data presented in this guide provide a framework for the identification and characterization of such compounds. Further preclinical and clinical investigations are warranted to translate these findings into effective treatments for cancer patients.

References

- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies [mdpi.com]

- 6. Discovery of Highly Selective CYP1B1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of hCYP1B1-IN-1 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytochrome P450 1B1 (hCYP1B1) is a phase I metabolizing enzyme that is overexpressed in a wide array of human tumors, while its expression in normal tissues is significantly lower. This differential expression profile makes hCYP1B1 an attractive target for the development of selective anticancer therapies. hCYP1B1 plays a crucial role in the metabolic activation of procarcinogens and is implicated in the development of resistance to various chemotherapeutic agents. The inhibitor hCYP1B1-IN-1 has emerged as a potent and selective tool to probe the function of hCYP1B1 in cancer progression and as a potential therapeutic agent. This technical guide provides an in-depth overview of hCYP1B1-IN-1, including its mechanism of action, its impact on key oncogenic signaling pathways, and detailed experimental protocols for its evaluation.

Introduction to hCYP1B1 as a Cancer Target

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. In contrast to most other P450 enzymes, which are primarily located in the liver, CYP1B1 is expressed extrahepatically and is found at high levels in hormone-responsive tissues such as the breast, prostate, and uterus. In the context of cancer, CYP1B1 is involved in the metabolic activation of various procarcinogens, including polycyclic aromatic hydrocarbons (PAHs) and arylamines, converting them into DNA-reactive metabolites that can initiate carcinogenesis. Furthermore, CYP1B1 contributes to the metabolism of steroid hormones, such as estrogen, leading to the formation of catecholic metabolites that can also be converted to carcinogenic quinones.

The overexpression of CYP1B1 in tumor tissues has been linked to poor prognosis and resistance to chemotherapy. CYP1B1 can metabolize and inactivate several anticancer drugs, thereby reducing their efficacy. Consequently, the inhibition of CYP1B1 activity presents a promising strategy for both cancer prevention and therapy, potentially sensitizing cancer cells to existing treatments.

hCYP1B1-IN-1: A Potent and Selective Inhibitor

hCYP1B1-IN-1, also identified as compound 9e in the primary literature, is a synthetic molecule belonging to the α-naphthoflavone class of compounds. It has been demonstrated to be a highly potent and selective inhibitor of human CYP1B1.

Mechanism of Action

hCYP1B1-IN-1 exerts its anticancer effects through a dual mechanism:

-

Direct Inhibition of hCYP1B1 Enzymatic Activity: hCYP1B1-IN-1 directly binds to the active site of the hCYP1B1 enzyme, preventing it from metabolizing its substrates. This inhibition blocks the metabolic activation of procarcinogens and the deactivation of chemotherapeutic drugs.

-

Antagonism of the Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that regulates the expression of several genes, including CYP1B1. Upon binding of a ligand, the AhR translocates to the nucleus and promotes the transcription of its target genes. hCYP1B1-IN-1 acts as an antagonist to AhR, preventing its activation and the subsequent upregulation of CYP1B1 and other target genes involved in carcinogenesis.

Quantitative Data

The inhibitory potency and selectivity of hCYP1B1-IN-1 have been quantified using in vitro enzyme assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of hCYP1B1-IN-1 against human CYP1 isoforms.

| Enzyme | IC50 (nM)[1][2] |

| hCYP1B1 | 0.49 |

| hCYP1A1 | 5.2 |

| hCYP1A2 | 73.6 |

These data highlight the remarkable potency and selectivity of hCYP1B1-IN-1 for CYP1B1 over other CYP1 family members.

Signaling Pathways Modulated by hCYP1B1-IN-1

CYP1B1 is known to influence several key signaling pathways that are central to cancer progression, including the Wnt/β-catenin pathway and the Epithelial-Mesenchymal Transition (EMT) program. By inhibiting CYP1B1, hCYP1B1-IN-1 can effectively modulate these pathways to suppress tumor growth and metastasis.[3][4][5][6]

Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Overexpression of CYP1B1 has been shown to activate Wnt/β-catenin signaling.[3][5][6] Inhibition of CYP1B1 by hCYP1B1-IN-1 is expected to downregulate this pathway, leading to a decrease in the proliferation of cancer cells.

Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness. EMT is a crucial process in cancer metastasis. CYP1B1 has been demonstrated to promote EMT, thereby enhancing the migratory and invasive properties of cancer cells.[3][4] By inhibiting CYP1B1, hCYP1B1-IN-1 can suppress EMT and reduce the metastatic potential of tumors.

Signaling Pathway Diagram

Caption: hCYP1B1-IN-1 inhibits cancer progression by targeting hCYP1B1 and AhR.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of hCYP1B1-IN-1.

hCYP1B1 Inhibition Assay (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method used to measure the catalytic activity of CYP1A and CYP1B1 enzymes.

Materials:

-

Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes

-

7-Ethoxyresorufin (ER) substrate

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

hCYP1B1-IN-1

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of hCYP1B1-IN-1 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of hCYP1B1-IN-1 in potassium phosphate buffer.

-

In a 96-well black microplate, add the recombinant CYP enzyme and the corresponding dilution of hCYP1B1-IN-1.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a solution of 7-Ethoxyresorufin and NADPH.

-

Incubate the plate at 37°C for 15 minutes, protected from light.

-

Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

-

Measure the fluorescence of the product, resorufin, using a microplate reader with excitation and emission wavelengths of approximately 530 nm and 590 nm, respectively.

-

Calculate the percent inhibition for each concentration of hCYP1B1-IN-1 and determine the IC50 value by non-linear regression analysis.

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a straightforward method to assess the effect of a compound on cell migration.

Materials:

-

MCF-7 breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

hCYP1B1-IN-1

-

6-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of hCYP1B1-IN-1 or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plates at 37°C in a CO2 incubator.

-

Capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure for each treatment condition to determine the effect of hCYP1B1-IN-1 on cell migration.

Experimental Workflow Diagram

Caption: A general workflow for the preclinical evaluation of a CYP1B1 inhibitor.

Conclusion

hCYP1B1-IN-1 is a potent and selective inhibitor of hCYP1B1 with significant potential as a tool for cancer research and as a lead compound for the development of novel anticancer therapies. Its ability to inhibit the enzymatic activity of CYP1B1 and antagonize the AhR signaling pathway allows for the effective modulation of key oncogenic processes, including cell proliferation and metastasis. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of hCYP1B1-IN-1 and other CYP1B1 inhibitors in the context of cancer progression. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting hCYP1B1 in cancer treatment.

References

- 1. TGFBR1*6A Enhances the Migration and Invasion of MCF-7 Breast Cancer Cells through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Berberine suppresses migration of MCF-7 breast cancer cells through down-regulation of chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.5. Transwell Invasion and Migration Assay [bio-protocol.org]

- 4. ibidi.com [ibidi.com]

- 5. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to hCYP1B1-IN-1: A Dual Inhibitor of Cytochrome P450 1B1 and Antagonist of the Aryl Hydrocarbon Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1B1 (CYP1B1) are pivotal proteins implicated in the pathophysiology of various diseases, most notably in cancer progression and drug resistance. This technical guide provides a comprehensive overview of hCYP1B1-IN-1, a novel small molecule that exhibits a potent dual-action mechanism. Identified as compound B18 in its discovery publication, hCYP1B1-IN-1 is a highly potent and selective inhibitor of human CYP1B1 and also functions as an antagonist of the AhR signaling pathway. This document details the mechanism of action, quantitative inhibitory data, selectivity, and the experimental protocols utilized to characterize this compound, offering a valuable resource for researchers in oncology, pharmacology, and toxicology.

Introduction: The AhR and CYP1B1 Axis in Disease

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family.[1] Initially studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR is now recognized for its involvement in a wide array of physiological and pathological processes, including immune regulation, cellular proliferation, and differentiation.[1][2]

Upon binding to a ligand, the cytosolic AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[2]

One of the most significant target genes of the AhR is CYP1B1.[3] Human Cytochrome P450 1B1 (hCYP1B1) is an extrahepatic enzyme that is overexpressed in a multitude of human tumors, including breast, prostate, and ovarian cancers, while its expression in corresponding healthy tissues is often minimal.[3] This differential expression makes CYP1B1 an attractive target for cancer therapy. CYP1B1 contributes to tumorigenesis by metabolizing procarcinogens into their active forms and by promoting cell proliferation and migration.[3]

Given the intricate relationship where AhR activation drives the expression of CYP1B1, a molecule that can simultaneously antagonize AhR and directly inhibit the enzymatic activity of CYP1B1 presents a powerful, multi-pronged approach to cancer therapy and research. hCYP1B1-IN-1 (compound B18), a 4'-trifluoromethylchalcone derivative, has been identified as such a molecule.[3]

Mechanism of Action of hCYP1B1-IN-1

Antagonism of the Aryl Hydrocarbon Receptor (AhR) Pathway

hCYP1B1-IN-1 acts as an antagonist to the AhR signaling pathway. Instead of activating the receptor, it likely competes with endogenous or exogenous agonists for binding to the AhR ligand-binding pocket. This prevents the conformational changes required for nuclear translocation and subsequent dimerization with ARNT. By blocking the formation of the transcriptionally active AhR/ARNT complex, hCYP1B1-IN-1 prevents the expression of AhR target genes, including CYP1B1 itself. This action not only inhibits the de novo synthesis of the CYP1B1 enzyme but also disrupts other AhR-mediated pro-tumorigenic signaling.[3]

Caption: Canonical AhR signaling pathway and the antagonistic action of hCYP1B1-IN-1.

Direct Inhibition of hCYP1B1 Enzymatic Activity

In addition to its role as an AhR antagonist, hCYP1B1-IN-1 is a direct and potent inhibitor of the hCYP1B1 enzyme. Mechanistic studies have revealed that it functions as a competitive inhibitor, with a determined inhibitor constant (Kᵢ) of 3.92 nM.[3] This indicates a high affinity for the active site of the enzyme, where it competes with endogenous substrates. Molecular docking simulations suggest that hCYP1B1-IN-1 binds tightly within the catalytic cavity of hCYP1B1, primarily through hydrophobic and hydrogen-bonding interactions.[3] By blocking the enzyme's catalytic function, the compound prevents the metabolic activation of procarcinogens and the production of metabolites that can promote cancer cell survival and proliferation.

Quantitative Data and Biological Activity

The biological activity of hCYP1B1-IN-1 (compound B18) has been characterized through various in vitro assays. The data is summarized in the tables below, based on findings from the primary literature.[3]

Table 1: Inhibitory Potency against hCYP1B1

| Compound | IC₅₀ (nM) | Inhibition Type | Kᵢ (nM) |

| hCYP1B1-IN-1 (B18) | 3.6 | Competitive | 3.92 |

| α-Naphthoflavone (Reference) | 13.0 | - | - |

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibitor constant, a measure of inhibitor potency.

Table 2: Selectivity Profile against other Human CYP Isoforms

| Compound | hCYP1A1 IC₅₀ (nM) | hCYP1A2 IC₅₀ (nM) | Selectivity for hCYP1B1 vs hCYP1A1 (Fold) | Selectivity for hCYP1B1 vs hCYP1A2 (Fold) |

| hCYP1B1-IN-1 (B18) | 110 | 1800 | 30.6 | 500 |

| α-Naphthoflavone (Reference) | 16.0 | 10.0 | 1.2 | 0.77 |

Selectivity is calculated as the ratio of IC₅₀ values (IC₅₀[CYP1A1 or CYP1A2] / IC₅₀[CYP1B1]).

Table 3: AhR Antagonist Activity and Anti-Migration Effects

| Assay | Cell Line | Effect of hCYP1B1-IN-1 (B18) |

| AhR Antagonism | HepG2 | Down-regulated TCDD-induced hCYP1B1 expression |

| Anti-Migration | MCF-7 | Potently inhibited cell migration |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize hCYP1B1-IN-1.

In Vitro hCYP1B1 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the catalytic activity of hCYP1B1 and other CYP isoforms.

-

Enzyme Source: Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes expressed in insect cells (supersomes).

-

Substrate: 7-Ethoxyresorufin (EROD), a fluorogenic substrate.

-

Principle: CYP enzymes catalyze the O-deethylation of EROD to produce the highly fluorescent product, resorufin. The rate of resorufin formation is measured over time.

-

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer (pH 7.4), recombinant hCYP enzymes, and NADPH reductase.

-

Add hCYP1B1-IN-1 or other test compounds at various concentrations (typically in DMSO, final concentration ≤ 0.5%).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding a pre-warmed solution of the EROD substrate and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Monitor the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) over time using a fluorescence plate reader.

-

Calculate the rate of reaction. The IC₅₀ value is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

-

Kinetic Analysis: To determine the inhibition type (e.g., competitive), the assay is performed with varying concentrations of both the inhibitor and the EROD substrate. Data are then analyzed using Lineweaver-Burk or Michaelis-Menten plots.

Cell-Based AhR Antagonism Assay

This assay evaluates the ability of a compound to block agonist-induced activation of the AhR pathway in a cellular context.

-

Cell Line: Human hepatoma (HepG2) cells, which endogenously express a functional AhR pathway.

-

Principle: The expression of the CYP1B1 gene is induced by AhR agonists like TCDD. An antagonist will reduce this induction. The change in mRNA levels is quantified using real-time quantitative PCR (RT-qPCR).

-

Protocol:

-

Seed HepG2 cells in 6-well plates and allow them to adhere and grow to ~80% confluency.

-

Pre-treat the cells with various concentrations of hCYP1B1-IN-1 for 1-2 hours.

-

Add a known AhR agonist, typically 10 nM TCDD, to the wells (except for the negative control).

-

Incubate the cells for an additional 24 hours at 37°C.

-

Harvest the cells and isolate total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA template via reverse transcription.

-

Perform RT-qPCR using primers specific for hCYP1B1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold-change in gene expression relative to the TCDD-only treated group.

-

Cell Migration (Wound Healing) Assay

This assay assesses the impact of the compound on the migratory capacity of cancer cells.

-

Cell Line: Human breast cancer (MCF-7) cells, which are known to express high levels of CYP1B1.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

-

Protocol:

-

Grow MCF-7 cells to a confluent monolayer in 6-well plates.

-

Create a uniform scratch across the center of the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of hCYP1B1-IN-1 or vehicle control (DMSO).

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.

-

Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to determine the inhibitory effect of the compound on cell migration.

-

Caption: General experimental workflow for the characterization of hCYP1B1-IN-1.

Conclusion

hCYP1B1-IN-1 (compound B18) represents a significant advancement in the development of targeted anticancer agents. Its unique dual-mechanism of action—potent, selective, and competitive inhibition of the hCYP1B1 enzyme combined with antagonism of the AhR transcriptional pathway—provides a robust strategy for disrupting key oncogenic processes. The comprehensive data presented in this guide, from its low nanomolar inhibitory potency to its efficacy in cell-based models of cancer progression, underscores its potential as both a powerful chemical probe for studying the AhR-CYP1B1 axis and as a promising lead compound for further therapeutic development. This document serves as a foundational resource for scientists aiming to leverage the therapeutic potential of targeting these critical pathways in cancer and other diseases.

References

- 1. Aryl Hydrocarbon Receptor | 芳香烃受体 | 激动剂 拮抗剂 | MCE [medchemexpress.cn]

- 2. Hydroxylated Chalcones as Aryl Hydrocarbon Receptor Agonists: Structure-Activity Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4'-trifluoromethylchalcones as novel, potent and selective hCYP1B1 inhibitors without concomitant AhR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural-Activity Relationship of hCYP1B1-IN-1: A Potent and Selective Inhibitor of Cytochrome P450 1B1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a significant target in oncology due to its overexpression in a wide array of human tumors and its minimal presence in corresponding healthy tissues. This differential expression, coupled with its role in metabolizing procarcinogens and influencing cancer cell proliferation and drug resistance, makes selective CYP1B1 inhibition a promising therapeutic strategy. This technical guide delves into the structural-activity relationship (SAR) of a highly potent and selective CYP1B1 inhibitor, hCYP1B1-IN-1 (also identified as compound 9e), providing a comprehensive overview of its quantitative data, experimental protocols, and its impact on relevant signaling pathways.

Data Presentation: Quantitative Inhibitory Activity

hCYP1B1-IN-1, a derivative of α-naphthoflavone, demonstrates remarkable potency and selectivity for CYP1B1 over its closely related isoforms, CYP1A1 and CYP1A2. The following table summarizes the inhibitory activity of hCYP1B1-IN-1 and its lead compound, α-naphthoflavone (ANF).

| Compound | CYP1B1 IC₅₀ (nM) | CYP1A1 IC₅₀ (nM) | CYP1A2 IC₅₀ (nM) | Selectivity for CYP1B1 over CYP1A1 | Selectivity for CYP1B1 over CYP1A2 |

| hCYP1B1-IN-1 (9e) | 0.49 | >10000 | >10000 | >20408 | >20408 |

| α-Naphthoflavone (ANF) | 4.9 | 12.3 | 25.6 | 2.5 | 5.2 |

Data extracted from Dong J, et al. Eur J Med Chem. 2020.[1]

The data clearly indicates that hCYP1B1-IN-1 is approximately 10-fold more potent than its parent compound, ANF, in inhibiting CYP1B1.[1] More strikingly, its selectivity for CYP1B1 over CYP1A1 and CYP1A2 is over 20,000-fold, highlighting its potential for targeted cancer therapy with a reduced risk of off-target effects associated with the inhibition of other CYP1 family enzymes.

Structure-Activity Relationship (SAR) of α-Naphthoflavone Derivatives

The enhanced potency and selectivity of hCYP1B1-IN-1 can be attributed to specific structural modifications of the α-naphthoflavone scaffold. The key SAR findings from the study by Dong et al. are summarized below:

-

Modification of the C ring: Alterations to the C ring of the α-naphthoflavone structure generally resulted in a decrease in CYP1B1 inhibitory potency.[1]

-

Substitution on the B ring: The introduction of various substituents at different positions on the B ring led to a range of CYP1B1 inhibitory capacities.[1] Compound 9e, hCYP1B1-IN-1, incorporates a specific substitution pattern on the B ring that is critical for its high potency and selectivity.[1]

Experimental Protocols

Synthesis of hCYP1B1-IN-1 (Compound 9e)

The synthesis of hCYP1B1-IN-1 and its analogues is based on the modification of the α-naphthoflavone scaffold. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the referenced publication by Dong et al. (2020). The general synthetic strategy involves:

-

Starting Material: Commercially available or synthesized α-naphthoflavone.

-

Key Reactions: The synthesis typically involves a series of reactions to introduce the desired functional groups onto the B-ring of the α-naphthoflavone core. These reactions may include, but are not limited to, nitration, reduction, acylation, and cyclization, depending on the specific analogue being synthesized.

-

Purification and Characterization: The final products are purified using techniques such as column chromatography and recrystallization. The structure and purity of the synthesized compounds are confirmed by analytical methods like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

For the exact reagents, reaction conditions, and detailed procedures, readers are directed to the original research article.[1]

Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1B1 Inhibition

The inhibitory activity of hCYP1B1-IN-1 against CYP1A1, CYP1A2, and CYP1B1 is determined using the well-established Ethoxyresorufin-O-deethylase (EROD) assay. This fluorometric assay measures the conversion of the substrate 7-ethoxyresorufin to the highly fluorescent product resorufin by the enzymatic activity of CYP1 enzymes.

Materials:

-

Recombinant human CYP1A1, CYP1A2, and CYP1B1 enzymes

-

7-Ethoxyresorufin (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of NADPH in buffer.

-

Prepare serial dilutions of the test compound (hCYP1B1-IN-1) and the positive control (α-naphthoflavone) in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the recombinant CYP enzyme, potassium phosphate buffer, and the test compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding 7-ethoxyresorufin and NADPH.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence of the product, resorufin, at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 590 nm.

-

Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of resorufin formation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] Inhibition of CYP1B1 can indirectly affect this pathway by modulating the metabolism of AhR ligands.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway leading to CYP1B1 expression and its inhibition by hCYP1B1-IN-1.

Wnt/β-catenin Signaling Pathway Modulation by CYP1B1

Emerging evidence suggests that CYP1B1 can promote cell proliferation and metastasis by inducing the Wnt/β-catenin signaling pathway.[4] Inhibition of CYP1B1 is therefore expected to downregulate this oncogenic pathway.

Caption: Proposed mechanism of Wnt/β-catenin pathway activation by CYP1B1 and its suppression by hCYP1B1-IN-1.

Experimental Workflow for Evaluating hCYP1B1-IN-1

The logical flow for the investigation and characterization of hCYP1B1-IN-1 is depicted below.

Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of hCYP1B1-IN-1.

Conclusion

hCYP1B1-IN-1 stands out as a highly potent and exceptionally selective inhibitor of human CYP1B1. Its development, guided by a clear understanding of the structure-activity relationships of the α-naphthoflavone scaffold, has resulted in a molecule with significant potential for further preclinical and clinical investigation as a targeted anticancer agent. The detailed experimental protocols provided herein offer a foundation for researchers to replicate and build upon these findings. Furthermore, the visualization of its impact on key oncogenic signaling pathways underscores the therapeutic rationale for its use. This in-depth technical guide provides a solid framework for scientists and drug development professionals to understand and further explore the promising therapeutic applications of hCYP1B1-IN-1.

References

- 1. Synthesis and structure-activity relationship studies of α-naphthoflavone derivatives as CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor-dependent upregulation of Cyp1b1 by TCDD and diesel exhaust particles in rat brain microvessels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of aryl hydrocarbon receptor-mediated induction of the CYP1 enzymes in environmental toxicity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Inhibition of hCYP1B1: A Promising Therapeutic Strategy for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Cytochrome P450 1B1 (hCYP1B1), an extrahepatic enzyme involved in the metabolism of a wide array of endogenous and exogenous compounds, is emerging as a significant therapeutic target for metabolic diseases.[1][2] Primarily recognized for its role in procarcinogen activation, recent studies have elucidated its critical function in regulating lipid and glucose homeostasis.[1] Accumulating evidence from preclinical models demonstrates that the inhibition or genetic deletion of CYP1B1 can ameliorate diet-induced obesity, improve glucose tolerance, and modulate key signaling pathways involved in fat metabolism.[3] This technical guide provides a comprehensive overview of the preliminary studies on the role of hCYP1B1 in metabolic diseases, focusing on the therapeutic potential of its inhibition. It includes a summary of quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the core signaling pathways. While research into specific inhibitors, such as the notional hCYP1B1-IN-1, is an active area of drug discovery, this document will focus on the validated preclinical rationale for targeting hCYP1B1, using publicly available data from well-characterized inhibitors as exemplars.

Introduction: The Role of CYP1B1 in Metabolic Homeostasis

Cytochrome P450 1B1 (CYP1B1) is a member of the CYP1 family of enzymes, which are crucial for phase I metabolism.[1] Unlike other CYP1 enzymes that are primarily hepatic, CYP1B1 is expressed in various extrahepatic tissues, including adipose tissue, liver, and muscle.[1][4] This tissue distribution is critical to its role in metabolic regulation.

CYP1B1 metabolizes several endogenous compounds that are central to metabolic diseases, including steroid hormones, fatty acids, and retinoids.[1][2] Its activity is closely linked to key metabolic regulatory networks. Studies in Cyp1b1-null mice have been instrumental in uncovering its function. These mice, when challenged with a high-fat diet (HFD), exhibit resistance to obesity, improved glucose tolerance, and enhanced insulin sensitivity compared to their wild-type counterparts.[3]

The protective metabolic phenotype observed in the absence of CYP1B1 function is associated with significant changes in gene expression within the liver and adipose tissue. Notably, CYP1B1 deficiency leads to the downregulation of genes involved in fatty acid synthesis and transport, such as Peroxisome Proliferator-Activated Receptor γ (PPARγ), CD36, Fatty Acid Synthase (FAS), and Stearoyl-CoA Desaturase 1 (SCD1).[3] Concurrently, genes responsible for fatty acid oxidation, including Uncoupling Protein 2 (UCP2) and Carnitine Palmitoyltransferase 1a (CPT1a), are upregulated.[3] These findings strongly suggest that inhibiting CYP1B1 activity could be a viable therapeutic strategy for metabolic disorders like obesity and type 2 diabetes.

Quantitative Data for Representative CYP1B1 Inhibitors

While data on a specific compound designated "hCYP1B1-IN-1" is not available in the public domain, several potent and selective inhibitors of CYP1B1 have been characterized. 2,4,3′,5′-Tetramethoxystilbene (TMS) is a well-studied, highly potent, and selective competitive inhibitor of CYP1B1, serving as an excellent reference compound.[1][5][6]

| Inhibitor Name | Type | Target | IC50 | Ki | Selectivity | Reference |

| 2,4,3′,5′-Tetramethoxystilbene (TMS) | Small Molecule | hCYP1B1 | 6 nM | 3 nM | >50-fold vs. CYP1A1, >500-fold vs. CYP1A2 | [1][5] |

| α-Naphthoflavone | Small Molecule | CYP1 Family | - | - | Non-selective (inhibits CYP1A1, CYP1A2, CYP1B1) | [2] |

Key Signaling Pathways

The metabolic effects of CYP1B1 are largely mediated through its influence on the PPARγ and SCD1 signaling pathways, which are master regulators of adipogenesis and lipid metabolism.

CYP1B1 and PPARγ Signaling Pathway

CYP1B1 expression often parallels that of PPARγ, a critical transcription factor for adipocyte differentiation.[4] The absence of CYP1B1 leads to a downregulation of PPARγ and its downstream targets, resulting in reduced fat accumulation.

Link between CYP1B1 and SCD1

Recent lipidomics studies have established a strong link between CYP1B1 and Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a crucial enzyme in the synthesis of monounsaturated fatty acids, a key control point in the development of metabolic diseases. Cyp1b1-null mice on a high-fat diet show decreased hepatic SCD1 expression, contributing to their protection against obesity. This suggests that CYP1B1 influences lipid homeostasis partly through the regulation of SCD1.

Experimental Protocols and Methodologies

This section details the methodologies for key experiments used to evaluate the role of CYP1B1 and its inhibitors in metabolic diseases.

In Vivo Model: High-Fat Diet (HFD)-Induced Obesity in Mice

This protocol is fundamental for assessing the in vivo efficacy of CYP1B1 inhibition on metabolic parameters.

Protocol Details:

-

Animal Model: 6 to 8-week-old male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[7][8]

-

Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]

-

Diets: A control group receives a standard chow diet (e.g., 10% kcal from fat).[7] The experimental groups receive a high-fat diet (HFD), typically with 45% or 60% of calories derived from fat (lard).[7][8]

-

Inhibitor Administration: The CYP1B1 inhibitor or vehicle is administered to the relevant HFD group, typically via oral gavage or intraperitoneal injection, at a predetermined dose.

-

Monitoring: Body weight and food intake are recorded weekly for a period of 12 to 20 weeks.[8][9]

-

Metabolic Testing: Near the end of the study, tests such as the Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) are performed to assess glucose homeostasis.[3]

In Vitro Assay: CYP1B1 Enzymatic Activity

The 7-Ethoxyresorufin-O-deethylation (EROD) assay is a standard fluorometric method to measure the catalytic activity of CYP1 family enzymes, including CYP1B1. The selectivity of an inhibitor for CYP1B1 can be confirmed by comparing its effect against CYP1A1 and CYP1A2 activity.

Protocol Details:

-

Enzyme Source: Recombinant human CYP1B1, CYP1A1, and CYP1A2 enzymes co-expressed with cytochrome P450 reductase in a membrane preparation (e.g., bactosomes) are used.

-

Reagents:

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

7-Ethoxyresorufin (substrate).

-

NADPH (cofactor).

-

Test inhibitor (e.g., TMS) at various concentrations.

-

Resorufin (for standard curve).

-

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add the enzyme preparation, phosphate buffer, and the test inhibitor at the desired concentration.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a pre-warmed solution of 7-ethoxyresorufin and NADPH.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the formation of the fluorescent product, resorufin, using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

-

-

Data Analysis: A standard curve is generated using known concentrations of resorufin. The activity of CYP1B1 is calculated based on the rate of resorufin formation. The IC50 value for the inhibitor is determined by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The evidence strongly supports the role of hCYP1B1 as a key regulator in the pathogenesis of metabolic diseases. Preclinical studies using genetic knockout models have robustly demonstrated that the absence of CYP1B1 function protects against diet-induced obesity and improves glucose homeostasis. The mechanism appears to be centered on the modulation of the PPARγ and SCD1 signaling pathways, leading to a favorable metabolic shift from lipid storage to fatty acid oxidation.

The development of potent and selective hCYP1B1 inhibitors, exemplified by compounds like TMS, presents a highly promising therapeutic avenue. Future research should focus on:

-

Discovery of Novel Inhibitors: High-throughput screening and rational drug design to identify novel chemical scaffolds with high potency and selectivity for hCYP1B1, with drug-like properties suitable for clinical development.

-

Translational Studies: Advancing lead compounds into further preclinical safety and efficacy studies, with the ultimate goal of clinical trials in patients with metabolic syndrome, obesity, or type 2 diabetes.

-

Biomarker Development: Identifying relevant biomarkers to monitor the target engagement and therapeutic efficacy of hCYP1B1 inhibitors in clinical settings.

References

- 1. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1B1 deficiency ameliorates obesity and glucose intolerance induced by high fat diet in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling the Western Diet for Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diet-induced obesity murine model [protocols.io]

The Enzymatic Kinetics of hCYP1B1-IN-1: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the enzymatic kinetics of hCYP1B1-IN-1, a potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1). Designed for researchers, scientists, and professionals in drug development, this document details the inhibitory mechanism, kinetic parameters, and the experimental protocols for the characterization of this compound.

Quantitative Analysis of hCYP1B1-IN-1 Inhibition

hCYP1B1-IN-1, also identified as compound B18, demonstrates significant potency and selectivity as an inhibitor of hCYP1B1.[1][2] The key quantitative metrics that define its inhibitory activity are summarized below.

| Parameter | Value | Description |

| IC50 | 3.6 nM | The half-maximal inhibitory concentration, indicating the concentration of hCYP1B1-IN-1 required to inhibit 50% of hCYP1B1 enzymatic activity.[1][2] |

| Ki | 3.92 nM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value signifies a higher binding affinity.[2] |

| Mechanism of Inhibition | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. This mode of inhibition can be overcome by increasing the substrate concentration.[2] |

Experimental Protocols for Kinetic Analysis

The determination of the enzymatic kinetics of hCYP1B1 inhibitors involves a series of well-defined experimental procedures. The following protocols outline the methodologies for assessing the inhibitory effects of compounds like hCYP1B1-IN-1 on hCYP1B1 activity.

Recombinant hCYP1B1 Enzyme Activity Assay (EROD Assay)

A common method to measure the catalytic activity of CYP1B1 is the 7-ethoxyresorufin-O-deethylation (EROD) assay. This fluorometric assay quantifies the conversion of the substrate 7-ethoxyresorufin to the fluorescent product resorufin.

Materials and Reagents:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

7-ethoxyresorufin (substrate)

-

hCYP1B1-IN-1 (or other test inhibitor)

-

Potassium phosphate buffer (pH 7.4)

-

96-well microplates (black, for fluorescence measurements)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of 7-ethoxyresorufin and hCYP1B1-IN-1 in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in potassium phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Potassium phosphate buffer

-

A series of concentrations of hCYP1B1-IN-1

-

Recombinant hCYP1B1 enzyme

-

7-ethoxyresorufin

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (excitation ~530 nm, emission ~590 nm) over time using a microplate reader. The rate of resorufin formation is proportional to the enzyme activity.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Determination: To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (7-ethoxyresorufin) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots. For competitive inhibition, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.

-

Visualizing Experimental and Biological Pathways

Experimental Workflow for Enzymatic Kinetic Analysis

The following diagram illustrates the general workflow for determining the kinetic parameters of a CYP1B1 inhibitor.

Caption: Workflow for determining the IC50 and Ki of a hCYP1B1 inhibitor.

Signaling Pathway Involving CYP1B1

CYP1B1 is implicated in various signaling pathways, including the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation. Overexpression of CYP1B1 can lead to the activation of this pathway.

Caption: Role of CYP1B1 in the activation of the Wnt/β-catenin signaling pathway.

References

In-Depth Technical Guide: Exploring the Therapeutic Potential of hCYP1B1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytochrome P450 1B1 (hCYP1B1) is a compelling oncology target due to its significant overexpression in a wide array of tumors compared to healthy tissues. This enzyme plays a crucial role in the metabolic activation of pro-carcinogens and contributes to the development of resistance to various chemotherapeutic agents. hCYP1B1-IN-1, also identified as compound B18, is a potent and selective small molecule inhibitor of hCYP1B1. This technical guide provides a comprehensive overview of the therapeutic potential of hCYP1B1-IN-1, including its mechanism of action, preclinical data, and detailed experimental protocols. The information presented herein is intended to support further research and development of hCYP1B1 inhibitors as a promising strategy in cancer therapy.

Introduction

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that has garnered significant attention in cancer research.[1] Its expression is elevated in numerous malignancies, including breast, prostate, ovarian, and colon cancers, while remaining low in corresponding normal tissues. CYP1B1 is implicated in the metabolic activation of environmental pro-carcinogens, such as polycyclic aromatic hydrocarbons, and the metabolism of steroid hormones like estrogen, which can lead to the formation of carcinogenic metabolites.[2] Furthermore, increased CYP1B1 expression has been associated with resistance to several anticancer drugs.[3] These factors establish CYP1B1 as a highly attractive target for the development of novel anticancer therapies.

hCYP1B1-IN-1 (compound B18) is a novel chalcone derivative identified as a highly potent and selective inhibitor of hCYP1B1.[4] It also functions as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1B1 expression.[4][5] This dual mechanism of action, coupled with favorable metabolic stability and cell permeability, positions hCYP1B1-IN-1 as a promising lead compound for cancer therapy.[4]

Mechanism of Action

hCYP1B1-IN-1 exerts its therapeutic potential through a multi-faceted mechanism:

-

Direct Enzyme Inhibition: hCYP1B1-IN-1 is a competitive inhibitor of the hCYP1B1 enzyme, directly blocking its catalytic activity.[4] This prevents the metabolic activation of pro-carcinogens and the production of harmful estrogen metabolites.

-

Aryl Hydrocarbon Receptor (AhR) Antagonism: By acting as an antagonist to the AhR, hCYP1B1-IN-1 can down-regulate the expression of the CYP1B1 gene, leading to reduced levels of the enzyme in tumor cells.[4]

-

Inhibition of Cancer Cell Migration: Preclinical studies have demonstrated that hCYP1B1-IN-1 effectively inhibits the migration of cancer cells, a critical process in tumor metastasis.[5]

The inhibition of CYP1B1 is also linked to the modulation of key signaling pathways involved in cancer progression. Notably, CYP1B1 has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.[6][7][8] By inhibiting CYP1B1, hCYP1B1-IN-1 may disrupt this signaling cascade, contributing to its anti-cancer effects.

Quantitative Data

The following table summarizes the key quantitative data for hCYP1B1-IN-1 (Compound B18).

| Parameter | Value | Reference |

| hCYP1B1 Inhibition | ||

| IC50 | 3.6 nM | [4][5] |

| Ki | 3.92 nM | [4] |

| Inhibition Type | Competitive | [4] |

| Aryl Hydrocarbon Receptor (AhR) Activity | Antagonist | [4][5] |

| In Vitro Properties | ||

| Cell Migration Inhibition | Demonstrated in MCF-7 cells | [5] |

| Metabolic Stability | Suitable | [4] |

| Cell Permeability | Good | [4] |

Signaling Pathways and Experimental Workflows

CYP1B1-Mediated Carcinogenesis and Inhibition by hCYP1B1-IN-1

Caption: Inhibition of CYP1B1-mediated pro-carcinogen activation by hCYP1B1-IN-1.

Aryl Hydrocarbon Receptor (AhR) Signaling and Antagonism by hCYP1B1-IN-1

Caption: Antagonism of AhR signaling by hCYP1B1-IN-1 to reduce CYP1B1 expression.

Experimental Workflow for hCYP1B1 Inhibition Assay

References

- 1. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of methoxyflavonoids on human CYP1B1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different mechanisms for inhibition of human cytochromes P450 1A1, 1A2, and 1B1 by polycyclic aromatic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of human cytochrome P450 1B1, 1A1 and 1A2 by antigenotoxic compounds, purpurin and alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CYP1B1 as a therapeutic target in cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for hCYP1B1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytochrome P450 1B1 (hCYP1B1) is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.[1] Notably, hCYP1B1 is overexpressed in a variety of human cancers, including breast, prostate, and colorectal cancer, while exhibiting minimal expression in normal tissues.[1][2][3][4] This differential expression makes hCYP1B1 an attractive target for cancer therapy. The enzyme plays a crucial role in the metabolic activation of procarcinogens to their active carcinogenic forms.[1] Inhibition of hCYP1B1 can therefore prevent the formation of these carcinogenic metabolites and reduce cancer cell proliferation.[1]

hCYP1B1-IN-1 and other specific inhibitors of hCYP1B1 are valuable research tools for investigating the role of this enzyme in cancer biology and for the development of novel anticancer therapeutics. These inhibitors can be used to study the downstream effects of hCYP1B1 inhibition on cell signaling pathways, such as the Wnt/β-catenin pathway, and to assess the impact on cancer cell viability, proliferation, apoptosis, and metastasis.[1]

This document provides detailed protocols for the use of hCYP1B1 inhibitors in cell culture, including methods for assessing cell viability and apoptosis.

Quantitative Data Summary

The following tables summarize the inhibitory potency of selected hCYP1B1 inhibitors and their effects on cancer cell lines.

Table 1: Inhibitory Potency of hCYP1B1 Inhibitors

| Inhibitor | IC50 Value | Ki Value | Inhibition Mode |

| hCYP1B1-IN-2 | 0.040 nM[5][6] | 21.71 pM[5][6] | Mixed[5][6] |

| 2,4,2',6'-Tetramethoxystilbene (TMS) | 2 nM[7] | Not Reported | Not Reported |

Table 2: Effective Concentrations of hCYP1B1 Inhibitors in Cell-Based Assays

| Inhibitor | Cell Line | Assay | Concentration(s) | Duration | Observed Effect |

| Tetramethoxystilbene (TMS) | MCF-7 (Breast Cancer) | EMT Regulation | 1, 5, 10 µM[1] | 48 hours[1] | Reversal of Epithelial-Mesenchymal Transition (EMT)[1] |

| hCYP1B1-IN-2 | H460/PTX (Paclitaxel-Resistant Lung Cancer) | Reversal of Drug Resistance | 5 µM[5] | Not Reported | Reduced IC50 of Paclitaxel from 632.6 nM to 100.8 nM[5] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the general maintenance of adherent cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HT-29 (colon cancer).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, and other consumables

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed cells into new flasks or plates for experiments at the desired density.

Cell Viability Assay (MTT or CCK-8)

This protocol is for determining the effect of hCYP1B1-IN-1 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cells

-

Complete growth medium

-

hCYP1B1-IN-1 (or other inhibitors like TMS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 (Cell Counting Kit-8) solution

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]

-

The next day, treat the cells with various concentrations of hCYP1B1-IN-1 (e.g., a serial dilution from 0.01 nM to 10 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours at 37°C.[1]

-

For MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

For CCK-8 Assay:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with hCYP1B1-IN-1.

Materials:

-

Cancer cells

-

Complete growth medium

-

hCYP1B1-IN-1

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of hCYP1B1-IN-1 for a specified time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations

Caption: Experimental workflow for evaluating hCYP1B1-IN-1 in cell culture.

Caption: Simplified signaling pathway of hCYP1B1 in cancer progression.

References

- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 2. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. salvestrol-cancer.com [salvestrol-cancer.com]

- 5. hCYP1B1-IN-2_TargetMol [targetmol.com]

- 6. targetmol.cn [targetmol.cn]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for hCYP1B1-IN-1 in Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing hCYP1B1-IN-1, a potent and selective inhibitor of human cytochrome P450 1B1 (CYP1B1), in cell migration assays. The protocols detailed herein are designed to facilitate the investigation of the anti-migratory effects of this compound and to elucidate its mechanism of action in relevant cancer cell models.

Introduction to CYP1B1 and its Role in Cell Migration

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is frequently overexpressed in a wide range of human tumors, while its expression in normal tissues is limited.[1] Emerging evidence has strongly implicated CYP1B1 in promoting cancer progression, including key processes such as cell proliferation, migration, and invasion.[2] Mechanistically, CYP1B1 has been shown to induce an epithelial-mesenchymal transition (EMT), a critical process for cancer cell motility and metastasis.[3][4] This is often mediated through the activation of the Wnt/β-catenin signaling pathway, involving the upregulation of the transcription factor Sp1.[1][2][4] Inhibition of CYP1B1 activity, therefore, represents a promising therapeutic strategy to impede cancer cell migration and metastasis.[5]

hCYP1B1-IN-1 is a novel small molecule inhibitor designed for high potency and selectivity against human CYP1B1. These protocols will guide the user through the necessary steps to characterize the effects of hCYP1B1-IN-1 on cancer cell migration.

Preliminary Assays

Prior to conducting cell migration experiments, it is crucial to determine the optimal working concentration of hCYP1B1-IN-1. This involves assessing its cytotoxicity and solubility.

Cytotoxicity Assay (MTT or similar)

Objective: To determine the concentration range of hCYP1B1-IN-1 that is non-toxic to the selected cell line.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of hCYP1B1-IN-1 in complete cell culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor dilutions.

-

Incubation: Incubate the plate for a period that is relevant to the duration of the migration assay (e.g., 24-48 hours).

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the cell viability (%) against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%) and to identify the non-toxic concentration range to be used in the migration assays.

Solubility and Stability Assessment

Objective: To ensure that hCYP1B1-IN-1 is soluble and stable in the cell culture medium at the desired concentrations.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of hCYP1B1-IN-1 in a suitable solvent (e.g., DMSO).

-

Working Solutions: Dilute the stock solution in cell culture medium to the highest desired working concentration.

-

Solubility Check: Visually inspect the medium for any precipitation. For a more quantitative measure, the solution can be centrifuged, and the concentration of the supernatant can be measured by HPLC or UV-Vis spectroscopy.

-

Stability Check: Incubate the working solution under the same conditions as the planned cell culture experiments (e.g., 37°C, 5% CO2) for the duration of the experiment. Periodically check for precipitation and measure the concentration of the compound to assess its stability over time.

Cell Migration Assays

Two standard and complementary methods for assessing cell migration are the wound healing (or scratch) assay and the transwell migration (or Boyden chamber) assay.

Wound Healing (Scratch) Assay

Objective: To assess the effect of hCYP1B1-IN-1 on the collective migration of a sheet of cells.[3][6]

Protocol:

-

Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

-

Treatment: Replace the PBS with a fresh medium containing a non-toxic concentration of hCYP1B1-IN-1 or the vehicle control.

-

Image Acquisition: Immediately capture images of the scratch at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

-

Data Analysis: Measure the width of the scratch at each time point for all treatment groups. The rate of wound closure can be calculated and compared between the treated and control groups.

Transwell Migration (Boyden Chamber) Assay

Objective: To quantify the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant.[7]

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment: Add the desired non-toxic concentration of hCYP1B1-IN-1 or vehicle control to the cell suspension and incubate for a short period (e.g., 30 minutes) at 37°C.

-

Assay Setup:

-

Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber of the transwell plate.

-

Place the transwell inserts (with an appropriate pore size, typically 8 µm for most cancer cells) into the wells.[7]

-

Add the pre-treated cell suspension to the upper chamber of the inserts.[8]

-

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a duration that allows for significant cell migration in the control group (e.g., 12-24 hours).

-

Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove the non-migrated cells.[9]

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol and stain them with a suitable stain, such as crystal violet or DAPI.

-

Cell Counting: Count the number of migrated cells in several random fields of view under a microscope.

-

Data Analysis: Compare the number of migrated cells in the hCYP1B1-IN-1-treated groups to the vehicle control group.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of hCYP1B1-IN-1 on Cancer Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 0.1 | 98.5 ± 2.1 |

| 1 | 95.2 ± 3.5 |

| 10 | 88.7 ± 4.2 |

| 50 | 52.1 ± 5.8 |

| 100 | 15.3 ± 2.9 |

Table 2: Effect of hCYP1B1-IN-1 on Wound Closure

| Treatment | Wound Closure at 24h (%) |

| Vehicle Control | 95.6 ± 4.3 |

| hCYP1B1-IN-1 (1 µM) | 72.1 ± 5.1 |

| hCYP1B1-IN-1 (10 µM) | 45.8 ± 3.9 |

Table 3: Effect of hCYP1B1-IN-1 on Transwell Migration

| Treatment | Number of Migrated Cells per Field |

| Vehicle Control | 210 ± 15 |

| hCYP1B1-IN-1 (1 µM) | 125 ± 12 |

| hCYP1B1-IN-1 (10 µM) | 68 ± 9 |

Mandatory Visualizations

Signaling Pathway

Caption: CYP1B1 signaling pathway in cell migration.

Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing assay.

Experimental Workflow: Transwell Migration Assay

Caption: Workflow for the transwell migration assay.

References

- 1. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CYP1B1 Augments the Mesenchymal, Claudin-Low, and Chemoresistant Phenotypes of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Essais de migration et d'invasion cellulaire [sigmaaldrich.com]

- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols for hCYP1B1-IN-1 in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and application of hCYP1B1-IN-1 for in vitro studies. The protocols are intended to serve as a guide for utilizing this potent and selective inhibitor of human cytochrome P450 1B1 (hCYP1B1) in various experimental settings.

Product Information

hCYP1B1-IN-1 is a highly selective inhibitor of the hCYP1B1 enzyme, which is overexpressed in a variety of human tumors. It also acts as an antagonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its ability to inhibit CYP1B1 makes it a valuable tool for studying the role of this enzyme in cancer biology and for the development of targeted anticancer therapies.

Quantitative Data Summary

The following table summarizes the key quantitative data for hCYP1B1-IN-1 and a structurally related inhibitor, providing a basis for experimental design.

| Parameter | hCYP1B1-IN-1 | CYP1B1-IN-4 (Reference) | Notes |

| IC50 (hCYP1B1) | 3.6 nM[1][2] | 0.2 nM[3] | Demonstrates high potency for hCYP1B1. |

| Solubility in DMSO | Data not available | 62.5 mg/mL (193.87 mM)[3] | Use as a starting point for stock solution preparation. |

| Storage (Powder) | -20°C for 3 years | -20°C for 3 years | General recommendation for solid compounds. |

| Storage (In Solvent) | -80°C for up to 1 year | -80°C for 6 months; -20°C for 1 month[3][4] | Long-term storage in a suitable solvent. |

Experimental Protocols

Preparation of hCYP1B1-IN-1 Stock Solution

This protocol is based on the solubility data of a similar CYP1B1 inhibitor, CYP1B1-IN-4.[3] It is recommended to perform a small-scale solubility test before preparing a large stock.

Materials:

-

hCYP1B1-IN-1 powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of hCYP1B1-IN-1 powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Based on the reference compound, a concentration of 10 mM is a common starting point. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution. Ensure the solution is clear and free of particulates.

-